![molecular formula C30H50O5Si B562624 6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy CAS No. 1217723-49-3](/img/no-structure.png)

6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

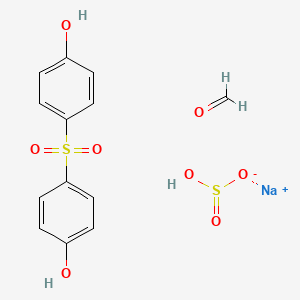

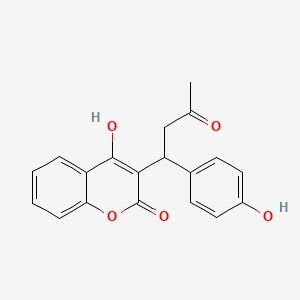

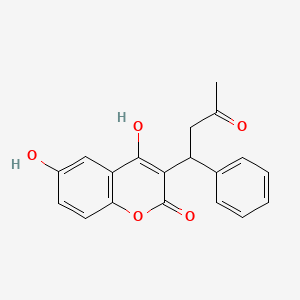

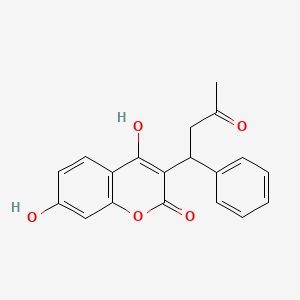

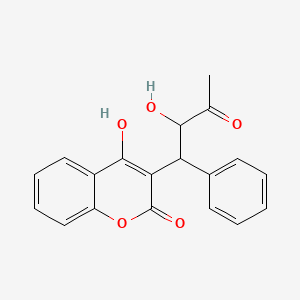

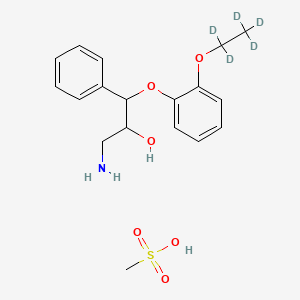

An intermediate in the synthesis of labeled Lovastatin an antihypercholesterolemic agent. A fungal metabolite, which is a potent inhibitor of HMG-CoA reductase.

Applications De Recherche Scientifique

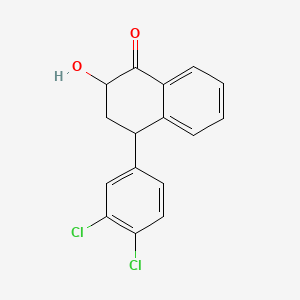

Synthesis of Anti-inflammatory Agents

Naphthalene derivatives are significant intermediates in the synthesis of non-steroidal anti-inflammatory agents. For instance, 2-Bromo-6-methoxynaphthalene is a crucial intermediate in the preparation of agents like nabumetone and naproxen. The synthesis processes have evolved to address environmental and toxicological concerns, leading to the development of safer methylating reagents and methodologies like microwave-assisted conditions and two-phase electrolysis, which offer high yield and regioselectivity for industrial applications (Xu & He, 2010).

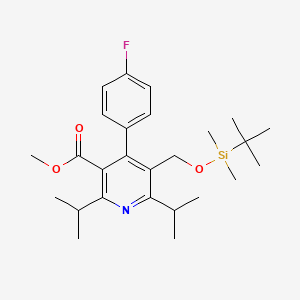

Development of Polymer Materials

Cross-dehydrocoupling polymerization of specific naphthalene derivatives leads to the production of materials like poly(methylphenylsiloxane), which has applications in various industries. The stereochemistry and molecular weight of the polymer can be controlled through the choice of catalysts and reactants, allowing for the creation of materials with specific properties for targeted applications (Oishi et al., 2001).

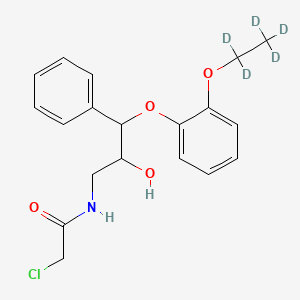

Therapeutic Applications

Certain naphthalene derivatives serve as key intermediates in the synthesis of therapeutic drugs for conditions like neurodegenerative diseases. The synthesis of these intermediates involves steps like lipase-catalyzed resolution and recrystallization, highlighting the intricate chemistry involved in drug development (Ito et al., 2003). Another study describes the asymmetric synthesis of a similar compound, emphasizing the significance of these intermediates in producing therapeutic agents (Ikemoto et al., 2004).

Propriétés

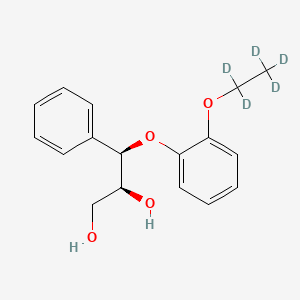

Numéro CAS |

1217723-49-3 |

|---|---|

Formule moléculaire |

C30H50O5Si |

Poids moléculaire |

521.828 |

Nom IUPAC |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |

Clé InChI |

YZUJIMXHROAZNZ-GLDHCNMCSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |

Synonymes |

(2S)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.